3-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol
Description
This compound features a partially saturated naphthalene (tetrahydronaphthalene) ring substituted at the 2-position with an amino group linked to a propan-1-ol chain. Its molecular formula is C₁₃H₁₉NO (molecular weight: ~205.30 g/mol). This structural profile suggests applications in medicinal chemistry, particularly for targeting receptors or enzymes requiring hydrophobic and polar interactions .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-(1,2,3,4-tetrahydronaphthalen-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C13H19NO/c15-9-3-8-14-13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-5,13-15H,3,6-10H2 |
InChI Key |
WRVWGOQIZQGQEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2CC1NCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol typically involves the reaction of 2-aminotetralin with an appropriate propanol derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium carbonate, and a solvent, such as dioxane or water, at elevated temperatures (70-80°C) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction . Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound is known to affect neurotransmitter systems by inhibiting the reuptake of serotonin and norepinephrine, and possibly inducing their release . This action is similar to that of certain antidepressant drugs, making it a compound of interest in neuropharmacology .
Comparison with Similar Compounds
Positional Isomers: Tetrahydronaphthalen-1-yl vs. 2-yl Derivatives
- 1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-2-ol (CAS 1155165-43-7): Structural Difference: Amino group attached to the tetrahydronaphthalene 1-position and a propan-2-ol chain. Propan-2-ol’s secondary alcohol reduces hydrogen-bonding strength relative to propan-1-ol . Availability: Priced at €1,249.00/500 mg (CymitQuimica), indicating moderate synthetic complexity .
- 3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol (Ref: 3D-SRB57494): Key Difference: Propan-1-ol chain retained, but amino group at the tetrahydronaphthalene 1-position. Impact: Positional isomerism could influence pharmacokinetics, as the 1-yl group may adopt distinct spatial orientations in receptor pockets .
Ring System Variations: Indenyl vs. Tetrahydronaphthalenyl
- 3-[(2,3-Dihydro-1H-inden-1-yl)amino]propan-1-ol (Ref: 3D-SRB57384): Structural Difference: Features a dihydroindenyl (bicyclic: benzene fused to a 5-membered ring) instead of tetrahydronaphthalene. Properties: Smaller ring system may reduce lipophilicity and alter membrane permeability. Pricing (€496.00/50 mg) suggests higher synthetic demand .
Functional Group Modifications: Thiophene and Methylamino Substitutions
- a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (USP Reference): Key Differences: Replaces tetrahydronaphthalene with a thiophene ring and substitutes primary amino with methylamino. Implications: Thiophene introduces sulfur-based π-interactions, while methylamino increases hydrophobicity and metabolic stability. Likely used in dopamine or serotonin receptor studies .
- d 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol: Notable Features: Combines naphthalen-2-ol with methylamino-thiophene. The hydroxyl group enhances solubility but may reduce blood-brain barrier penetration compared to the target compound .
Complex Derivatives: Fluorinated and Benzimidazole-Containing Analogs
- (1S,2S)-2-(2-{3-(1H-benzimidazol-2-yl)propylamino}ethyl)-6-fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-yl methoxyacetate (PDB Data): Structural Complexity: Incorporates fluorine (electron-withdrawing) and benzimidazole (heterocyclic base). Applications: Likely serves as a protease or kinase inhibitor due to benzimidazole’s affinity for enzymatic active sites. Fluorine enhances metabolic stability .
Biological Activity
3-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects and mechanisms of action.
- IUPAC Name : 3-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol
- Molecular Formula : C₁₃H₁₉NO
- Molecular Weight : 205.30 g/mol
Biological Activity Overview
The biological activity of 3-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol has been explored in various studies focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with a tetrahydronaphthalene structure exhibit significant antimicrobial properties. For instance:
- Study Findings : A study synthesized various tetrahydronaphthalene derivatives and tested their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited potent activity, suggesting that the naphthalene moiety enhances antimicrobial effectiveness due to its hydrophobic characteristics .
Anticancer Activity
The compound has also been investigated for its anticancer potential:
- Mechanism of Action : It is hypothesized that the compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, a derivative with a similar structure was found to inhibit cell proliferation in various cancer cell lines by affecting the Bcl-2 family proteins .
Case Studies
Several case studies have highlighted the biological activities of related compounds:
- Anticancer Study :
- Antimicrobial Efficacy :
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
